N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Catalog No.
S11397667
CAS No.
M.F
C17H21N7O2S
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-y...

Product Name

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

IUPAC Name

N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

Molecular Formula

C17H21N7O2S

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C17H21N7O2S/c25-14(20-16-22-21-15(27-16)12-4-5-12)11-19-17(26)24-9-7-23(8-10-24)13-3-1-2-6-18-13/h1-3,6,12H,4-5,7-11H2,(H,19,26)(H,20,22,25)

InChI Key

GHGHGCMHDVIUAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound with significant structural features that suggest potential biological activity. This compound incorporates a piperazine ring, a pyridine moiety, and a thiadiazole group, which are known for their diverse pharmacological properties. The molecular formula is C19H23N5O2SC_{19}H_{23}N_5O_2S and its molecular weight is approximately 433.5 g/mol .

The structure of this compound is characterized by:

  • Thiadiazole Group: This five-membered heterocyclic compound is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
  • Piperazine Ring: Commonly found in many pharmacologically active compounds, it contributes to the binding affinity of the molecule to biological targets.
  • Pyridine Moiety: This aromatic ring enhances the lipophilicity of the compound, potentially improving its bioavailability.

The chemical reactivity of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be explored through various synthetic pathways. Key reactions include:

  • Condensation Reactions: The formation of the piperazine carboxamide involves the condensation of an amine with a carbonyl compound.
  • Cyclization: The cyclopropyl-thiadiazole moiety can be synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the pyridine group may involve nucleophilic substitution or electrophilic aromatic substitution methods.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities.

Preliminary studies suggest that N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide may exhibit various biological activities:

  • Antimicrobial Properties: Compounds featuring thiadiazole rings have been reported to possess antimicrobial effects against various pathogens.
  • Anticancer Activity: The structural components may interact with specific cellular pathways involved in cancer progression.
  • CNS Activity: The piperazine and pyridine groups are often associated with central nervous system activity, suggesting potential use in neuropharmacology.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves several steps:

  • Synthesis of Thiadiazole Derivative: Starting from appropriate thioketones and hydrazines to form 5-cyclopropylthiadiazole.
  • Formation of Piperazine Ring: Reaction of a suitable amine with a carbonyl compound to form the piperazine backbone.
  • Coupling Reaction: Finally, the coupling of the thiadiazole derivative with the piperazine compound to yield the target molecule.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential for maximizing yield and purity .

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infections or cancers.
  • Biochemical Research: Serving as a probe to study enzyme interactions or receptor binding mechanisms.

Interaction studies are crucial for understanding how N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide interacts with biological targets:

  • Binding Affinity Studies: Assessing how well this compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

Similar Compounds

Several compounds share structural similarities with N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
4-(3-chlorophenyl)-N-{(1S)-2-[5-cyclopropylthiadiazol]amino}-1-methylcarboxamideContains chlorophenyl and thiadiazoleAntimicrobial
N-(4-pyridinyl)carbamate derivativeSimilar piperazine structureCNS activity
5-cyclohexylthiadiazole derivativeCyclohexane instead of cyclopropaneAnticancer

These compounds highlight the unique aspects of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-y)piperazine–1-carboxamide while showcasing its potential as a versatile scaffold in medicinal chemistry .

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

387.14774411 g/mol

Monoisotopic Mass

387.14774411 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types